3-Chloro-4-morpholinoaniline hydrochloride
Description
Significance in Contemporary Organic Synthesis and Pharmaceutical Chemistry
The presence of both a halogen atom and a morpholine (B109124) ring in the aniline (B41778) structure offers multiple points for chemical modification, making these compounds versatile intermediates in organic synthesis. acs.org The halogen, typically chlorine or fluorine, can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The morpholine moiety, a saturated heterocycle, can improve the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability. wikipedia.org
In pharmaceutical chemistry, these compounds are integral to the development of a range of therapeutic agents. The morpholine ring is a recognized pharmacophore found in several approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Halogenated anilines are also prevalent in drug discovery, contributing to the modulation of a molecule's electronic properties and its ability to interact with biological targets. nih.gov
Overview of the 3-Chloro-4-morpholinoaniline (B177519) Hydrochloride Research Landscape
Research specifically focused on 3-Chloro-4-morpholinoaniline hydrochloride is primarily centered on its utility as a precursor in the synthesis of biologically active molecules. While extensive literature on the specific hydrochloride salt is not broadly available, the research landscape for the parent compound, 3-chloro-4-morpholinoaniline, and related analogues is more developed. These studies often highlight its role as a key intermediate in the creation of novel compounds with potential therapeutic applications, including but not limited to, kinase inhibitors for cancer therapy and agents targeting other biological pathways. The hydrochloride salt form is typically utilized to enhance the compound's stability and solubility in aqueous media, which is advantageous for certain synthetic procedures.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H14Cl2N2O |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
3-chloro-4-morpholin-4-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H |
InChI Key |
GGMDJQXTNSASAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)Cl.Cl |
Origin of Product |
United States |
Chemical and Physical Properties of 3 Chloro 4 Morpholinoaniline Hydrochloride
The properties of 3-Chloro-4-morpholinoaniline (B177519) hydrochloride are derived from its constituent parts: the 3-chloro-4-morpholinoaniline free base and the hydrochloride salt.
| Property | Value |
| Chemical Name | 3-Chloro-4-morpholinoaniline hydrochloride |
| Synonyms | 3-chloro-4-(morpholin-4-yl)aniline hydrochloride, 3-Chloro-4-(4-morpholinyl)benzenamine hydrochloride |
| CAS Number | 55048-24-3 (for free base) chemspider.com |
| Molecular Formula | C₁₀H₁₄Cl₂N₂O |
| Molecular Weight | 249.14 g/mol |
| Appearance | Typically a crystalline solid |
| Melting Point | 102 °C (for free base) |
| Boiling Point | 399.1 °C (Predicted, for free base) |
| Solubility | Expected to have higher solubility in water and polar protic solvents compared to the free base. |
Note: Some data pertains to the free base, 3-Chloro-4-morpholinoaniline.
Synthesis and Manufacturing Processes
The synthesis of 3-chloro-4-morpholinoaniline (B177519) hydrochloride is typically achieved through a multi-step process. A common synthetic route involves the nucleophilic aromatic substitution of a dihalogenated nitroaromatic compound with morpholine (B109124), followed by the reduction of the nitro group to an amine, and finally, the formation of the hydrochloride salt. google.com
A plausible synthesis route is as follows:
Nucleophilic Aromatic Substitution: 3,4-dichloronitrobenzene (B32671) is reacted with morpholine. In this reaction, the morpholine acts as a nucleophile, displacing one of the chlorine atoms on the aromatic ring, typically the one at the 4-position due to the activating effect of the nitro group. This step yields 4-(2-chloro-4-nitrophenyl)morpholine (B1295113).
Nitro Group Reduction: The nitro group of 4-(2-chloro-4-nitrophenyl)morpholine is then reduced to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like iron or tin in an acidic medium. google.comchemicalbook.com This step produces the free base, 3-chloro-4-morpholinoaniline.
Hydrochlorination: The final step is the formation of the hydrochloride salt. The synthesized 3-chloro-4-morpholinoaniline is dissolved in a suitable organic solvent, and then treated with hydrochloric acid (HCl), often as a solution in an alcohol like ethanol (B145695) or as a gas. google.com The hydrochloride salt then precipitates out of the solution and can be isolated by filtration.
Applications in Organic Synthesis
3-Chloro-4-morpholinoaniline (B177519) hydrochloride serves as a valuable building block in organic synthesis, primarily due to the reactivity of its functional groups. The primary aromatic amine can undergo a variety of chemical transformations, including diazotization, acylation, and alkylation. These reactions allow for the introduction of diverse functionalities and the construction of more elaborate molecular architectures.
For instance, the amine group can be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of substituents. Furthermore, the amine can react with various electrophiles to form amides, sulfonamides, and other derivatives, many of which are of interest in medicinal chemistry. mdpi.com
Role in Pharmaceutical Research and Development
The core structure of 3-chloro-4-morpholinoaniline (B177519) is a key component in the design and synthesis of various pharmaceutically active compounds. Its derivatives have been explored for a range of therapeutic applications. For example, substituted anilines are known precursors for the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The morpholine (B109124) moiety is often incorporated to improve the drug-like properties of a molecule.
This intermediate can be used in the synthesis of compounds targeting various enzymes and receptors in the body. The specific substitution pattern of the chloro and morpholino groups on the aniline (B41778) ring provides a scaffold that can be further elaborated to achieve high-potency and selective interactions with biological targets. mdpi.com
Structural Analysis and Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the morpholine (B109124) ring, and the amine protons. The aromatic protons would appear as a set of multiplets in the downfield region. The protons on the morpholine ring would likely appear as two multiplets, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. The amine protons would likely appear as a broad singlet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for the six aromatic carbons, with their chemical shifts influenced by the chloro, amino, and morpholino substituents. Four distinct signals would be expected for the carbons of the morpholine ring.
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-O-C stretching of the morpholine ether linkage. The presence of the hydrochloride salt may lead to the appearance of broad absorption bands associated with the ammonium (B1175870) salt.
MS (Mass Spectrometry): The mass spectrum of the free base, 3-chloro-4-morpholinoaniline (B177519), would show a molecular ion peak corresponding to its molecular weight. uni.lu The fragmentation pattern would likely involve the loss of fragments from the morpholine ring and the aniline (B41778) core.
Conclusion
Established Synthetic Routes to Halogenated Morpholinoanilines
The established pathways to halogenated morpholinoanilines, such as 3-chloro-4-morpholinoaniline, typically commence with a suitably substituted nitrobenzene (B124822) derivative. The synthesis can be broadly categorized into three key stages: the formation of the carbon-nitrogen bond between the aromatic ring and the morpholine, the reduction of the nitro group to an amine, and the final conversion to the hydrochloride salt.
Nitroarene Precursor Transformations for Amine Synthesis
A common and efficient strategy for the synthesis of aromatic amines is the reduction of the corresponding nitroarenes. This transformation is a critical step in the synthesis of 3-chloro-4-morpholinoaniline from its nitro precursor, 4-(2-chloro-4-nitrophenyl)morpholine (B1295113). Various methods, including catalytic hydrogenation and enzymatic reduction, have been effectively employed for this purpose.
Catalytic hydrogenation is a widely utilized method for the reduction of nitroarenes due to its high efficiency and clean reaction profile. This technique involves the use of a metal catalyst to facilitate the reaction between the nitro compound and a hydrogen source.
Palladium on activated carbon (Pd/C) is a frequently used catalyst for this transformation. The general procedure involves stirring the nitroarene substrate in a suitable solvent, such as ethanol (B145695), in the presence of the Pd/C catalyst under a hydrogen atmosphere. The reaction is typically carried out at room temperature and can be completed within a few hours, often yielding the desired aniline in high purity and yield. For instance, the reduction of 4-(4-nitrophenyl)morpholine (B78992) to 4-morpholinoaniline (B114313) has been achieved with a 99% yield using 10% Pd/C in ethanol at 20°C for 3 hours. quizlet.com Similarly, a patent describes the hydrogenation reduction of 3-chloro-4-fluoronitrobenzene (B104753) to 3-chloro-4-fluoroaniline (B193440) using hydrogen and a Pd-C catalyst at normal temperature as a key step in the synthesis of 3-chloro-4-fluoroaniline hydrochloride. google.com
Platinum-based catalysts, such as platinum on carbon (Pt/C), are also effective for the hydrogenation of halogenated nitroaromatics. A preparation method for 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene utilizes a 1% Pt/C catalyst in a hydrogen atmosphere at temperatures between 50-100°C and pressures of 0.1-5 MPa, achieving yields of over 94% and purity of over 99.5%. google.com
While not specifically documented for 3-chloro-4-morpholinoaniline, other advanced catalytic systems have shown promise in the selective hydrogenation of halogenated nitroaromatics. These systems aim to minimize dehalogenation, a common side reaction. The choice of catalyst, solvent, and reaction conditions can significantly influence the selectivity and yield of the desired haloaniline.
Table 1: Examples of Catalytic Hydrogenation for the Synthesis of Halogenated Anilines
| Nitroarene Precursor | Catalyst | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 4-(4-Nitrophenyl)morpholine | 10% Pd/C | Ethanol | 20°C, 3 h | 4-Morpholinoaniline | 99 |
| 3-Chloro-4-fluoronitrobenzene | Pd-C | Not specified | Normal Temperature | 3-Chloro-4-fluoroaniline | Not specified |
| 3-Chloro-4-fluoronitrobenzene | 1% Pt/C | None | 50-100°C, 0.1-5 MPa H₂ | 3-Chloro-4-fluoroaniline | >94 |
Enzymatic reduction offers a green and highly selective alternative to traditional chemical methods for the synthesis of anilines from nitroaromatics. Nitroreductases are a class of enzymes that can efficiently catalyze the reduction of nitro groups. These biocatalytic systems often operate under mild conditions and can exhibit high chemoselectivity, avoiding unwanted side reactions such as dehalogenation.
While a specific enzymatic reduction for 4-(2-chloro-4-nitrophenyl)morpholine has not been detailed, the principle has been demonstrated for other halogenated nitroaromatic compounds. The process typically involves the use of a whole-cell biocatalyst or an isolated enzyme in an aqueous medium. The reducing power is usually supplied by a cofactor such as NADH or NADPH, which can be regenerated in situ using a secondary enzyme and a sacrificial substrate like glucose. This approach is particularly advantageous for the synthesis of complex molecules where traditional chemical methods may lack the required selectivity.
Nucleophilic Aromatic Substitution Pathways
The introduction of the morpholine moiety onto the aromatic ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone in the synthesis of 3-chloro-4-morpholinoaniline, where morpholine acts as the nucleophile, displacing a halogen atom on the nitro-activated aromatic ring.
The synthesis of the precursor, 4-(2-chloro-4-nitrophenyl)morpholine, would likely start from 3,4-dichloronitrobenzene (B32671). In this starting material, the nitro group, being a strong electron-withdrawing group, activates the chlorine atoms towards nucleophilic attack. The chlorine atom at the 4-position (para to the nitro group) is more activated than the chlorine at the 3-position (meta to the nitro group). This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitro group when the attack occurs at the para position, leading to greater stabilization. quizlet.com Therefore, the reaction of 3,4-dichloronitrobenzene with morpholine is expected to selectively yield 4-(2-chloro-4-nitrophenyl)morpholine.
A similar reaction is reported for the synthesis of 3-fluoro-4-morpholinoaniline, where morpholine is reacted with 1,2-difluoro-4-nitrobenzene. researchgate.net The fluorine atom at the 4-position is preferentially displaced by morpholine to form 4-(2-fluoro-4-nitrophenyl)morpholine. This intermediate is then reduced to the corresponding aniline. The reaction conditions for such substitutions can vary, but often involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen halide formed.
Table 2: Nucleophilic Aromatic Substitution for the Synthesis of Morpholinoaniline Precursors
| Starting Material | Nucleophile | Product |
|---|---|---|
| 3,4-Dichloronitrobenzene | Morpholine | 4-(2-Chloro-4-nitrophenyl)morpholine |
| 1,2-Difluoro-4-nitrobenzene | Morpholine | 4-(2-Fluoro-4-nitrophenyl)morpholine |
Salt Formation Procedures (e.g., with HCl)
The final step in the synthesis of 3-chloro-4-morpholinoaniline hydrochloride is the formation of the hydrochloride salt. This is a standard acid-base reaction where the basic amino group of the aniline derivative reacts with hydrochloric acid. researchgate.net The salt formation is often desirable as it can improve the stability and handling of the compound, and it may also be required for certain applications.
Advanced Synthetic Approaches
While the established routes are generally effective, research into more advanced synthetic methodologies for anilines is ongoing. These methods often aim to improve efficiency, reduce waste, and provide access to novel substitution patterns.
One such advanced approach is the use of photoredox-cobalt dehydrogenative coupling to prepare anilines from amines and ketones. galchimia.com This method involves the in-situ generation of the aromatic ring, offering a different synthetic paradigm compared to the traditional functionalization of a pre-existing aromatic ring.
Another novel method involves the synthesis of substituted anilines from their corresponding benzyl (B1604629) azides, particularly for compounds with ortho/para electron-withdrawing groups. chemrxiv.org Additionally, palladium-catalyzed systems with ethylene (B1197577) have been developed for the synthesis of anilines from cyclohexanones. acs.org These methods, while not directly demonstrated for 3-chloro-4-morpholinoaniline, represent the cutting edge of aniline synthesis and could potentially be adapted for the preparation of this and related compounds in the future.
Microwave-Assisted Organic Synthesis in Morpholinoaniline Derivative Preparation
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds, including derivatives of morpholinoaniline. nih.gov The principle behind MAOS involves the direct heating of polar molecules by microwave irradiation, resulting in efficient and uniform heating that can significantly enhance reaction rates. mdpi.com
In the preparation of various morpholine-containing compounds, microwave irradiation has been shown to be a more reliable and eco-friendly technique. mdpi.com For instance, the synthesis of morpholine-based chalcones and acetamides demonstrates a marked improvement when conducted under microwave conditions. Researchers have consistently observed that reactions that might take several hours using traditional reflux methods can often be completed in a matter of minutes with microwave assistance. mdpi.comjocpr.commdpi.com
The data below compares the synthesis of various morpholine derivatives using both conventional heating and microwave-assisted methods, highlighting the significant reduction in reaction time and, in many cases, an improvement in product yield.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Morpholine Derivatives
| Product Compound | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
|---|---|---|---|---|---|
| (E)-3-(2-morpholinoquinolin-3-yl)-1-phenylprop-2-en-1-one | 3-4 hours | 75% | 2-3 minutes | 90% | jocpr.com |
| Morpholine Acetamide Derivative 22 | 10 hours | 60% | 15 minutes | 85% | mdpi.com |
| Morpholine Acetamide Derivative 24 | 10 hours | 55% | 15 minutes | 80% | mdpi.com |
Green Chemistry Principles in Synthesis (e.g., Aqueous Micellar Conditions)
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of morpholine analogues, these principles are applied to create more environmentally benign and efficient methodologies. A key area of focus is the development of redox-neutral processes that utilize inexpensive, safer reagents and minimize waste. chemrxiv.orgchemrxiv.org
One notable green approach to synthesizing the morpholine ring, a core component of the target molecule, involves the conversion of 1,2-amino alcohols. Traditional methods often require harsh reagents, but newer protocols utilize reagents like ethylene sulfate (B86663) with a simple base (e.g., tBuOK) in a straightforward SN2 reaction. chemrxiv.orgchemrxiv.org This method is high-yielding and operationally simple, avoiding the complex steps and hazardous materials associated with other synthetic routes. chemrxiv.org The benefits of this approach include:
Atom Economy: The process efficiently incorporates the atoms from the reactants into the final product.
Use of Less Hazardous Reagents: It replaces hazardous alkylating agents with the more manageable ethylene sulfate. chemrxiv.orgchemrxiv.org
Energy Efficiency: Many of these reactions can be performed at or near room temperature.
Scalability: The methodology has been successfully demonstrated on a large scale (>50 g), proving its industrial applicability. chemrxiv.orgchemrxiv.org
Furthermore, electrochemical methods represent another frontier in the green synthesis of nitrogen- and oxygen-containing heterocycles. These techniques can enable reactions like amino-oxygenation of alkenes without the need for additional chemical oxidants or redox catalysts, thereby reducing chemical waste. researchgate.net
Mechanistic Insights into Reaction Pathways and Intermediate Formation
Step 1: Nucleophilic Aromatic Substitution (SNAr) The first major step is the regioselective attachment of the morpholine ring to the aromatic precursor. In this reaction, morpholine acts as a nucleophile, attacking one of the carbon atoms bearing a halogen (typically the one activated by the electron-withdrawing nitro group). The reaction proceeds via the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. This intermediate is a critical species in the SNAr mechanism. The subsequent departure of a leaving group, such as a chloride ion, leads to the re-aromatization of the ring and the formation of the substituted product, 4-(2-chloro-4-nitrophenyl)morpholine. researchgate.net
Step 2: Reduction of the Nitro Group The intermediate, 4-(2-chloro-4-nitrophenyl)morpholine, then undergoes reduction of its nitro group (-NO₂) to an amino group (-NH₂). This transformation is a cornerstone of aniline synthesis. chemistrysteps.comgoogle.com Common methods for this reduction include:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). chemicalbook.com
Metal-Acid Reduction: Employing a metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium, such as hydrochloric acid (HCl) or a buffered system like ammonium (B1175870) chloride (NH₄Cl). researchgate.netnih.gov
This step yields the free base, 3-chloro-4-morpholinoaniline.
Step 3: Salt Formation To produce the final hydrochloride salt, the synthesized 3-chloro-4-morpholinoaniline is treated with hydrochloric acid. The lone pair of electrons on the newly formed amino group accepts a proton from HCl, forming the stable and often crystalline ammonium salt, this compound. google.com
Table 2: Key Stages in the Synthesis of this compound
| Stage | Reaction Type | Key Reactants | Key Intermediate/Product |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution (SNAr) | 1,2-dichloro-4-nitrobenzene, Morpholine | Meisenheimer complex, then 4-(2-chloro-4-nitrophenyl)morpholine |
| 2 | Nitro Group Reduction | 4-(2-chloro-4-nitrophenyl)morpholine, Reducing agent (e.g., Fe/NH₄Cl or H₂/Pd-C) | 3-Chloro-4-morpholinoaniline |
| 3 | Salt Formation | 3-Chloro-4-morpholinoaniline, Hydrochloric Acid (HCl) | this compound |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy of this compound is expected to reveal distinct signals corresponding to the aromatic and morpholine ring protons. The hydrochloride nature of the salt would lead to the protonation of the aniline nitrogen, forming an anilinium ion. This protonation significantly influences the electronic environment and, consequently, the chemical shifts of the aromatic protons.
The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The proton ortho to the ammonium group is expected to be the most deshielded. The protons of the morpholine ring typically appear as two distinct multiplets. The four protons adjacent to the oxygen atom (O-CH₂) are deshielded and resonate at a lower field compared to the four protons adjacent to the nitrogen atom (N-CH₂). The N-H protons of the ammonium group and the morpholine ring would likely appear as broad signals, and their chemical shifts can be influenced by the solvent and concentration.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | Multiplet (m) |
| Morpholine O-CH₂ | ~3.7 | Triplet (t) |
| Morpholine N-CH₂ | ~2.9 | Triplet (t) |
Note: The expected chemical shifts are based on data for structurally related compounds such as 3-chloroaniline (B41212) and N-substituted morpholines and are subject to solvent effects. chemicalbook.comresearchgate.netnih.govresearchgate.net
Carbon-¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the six aromatic carbons and the four carbons of the morpholine ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine atom and the ammonium group, as well as the electron-donating effect of the morpholino nitrogen.
The carbon atom attached to the chlorine (C-Cl) and the carbon atom bonded to the ammonium group (C-NH₃⁺) are expected to have characteristic chemical shifts. The morpholine ring will show two signals corresponding to the two sets of chemically non-equivalent methylene (B1212753) carbons (O-CH₂ and N-CH₂).
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-Cl | 115 - 125 |
| Aromatic C-N (morpholine) | 140 - 150 |
| Aromatic C-NH₃⁺ | 130 - 140 |
| Other Aromatic CH | 110 - 130 |
| Morpholine O-CH₂ | ~67 |
Note: The expected chemical shifts are based on data for 3-chloroaniline, 4-morpholinoaniline, and other morpholine derivatives. chemicalbook.comnih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and ionic compounds. For this compound, ESI-MS in positive ion mode is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (3-chloro-4-morpholinoaniline). The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with the [M+H+2]⁺ peak having an intensity of approximately one-third of the [M+H]⁺ peak.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the ion. For the protonated molecule of 3-chloro-4-morpholinoaniline, the calculated monoisotopic mass is 213.0795 g/mol for the most abundant isotopes (¹²C₁₀¹H₁₄³⁵Cl¹⁴N₂¹⁶O). HRMS-ESI would be able to confirm this elemental composition with a high degree of confidence.
Predicted Mass Spectrometry Data for 3-Chloro-4-morpholinoaniline
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 213.07892 |
Note: Data is predicted for the free base, 3-chloro-4-morpholinoaniline. chemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would exhibit characteristic absorption bands for the anilinium ion, the aromatic ring, the morpholine moiety, and the carbon-chlorine bond. The N-H stretching vibrations of the anilinium group (NH₃⁺) are expected to appear as a broad band in the region of 2800-3200 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the morpholine ring appears just below 3000 cm⁻¹.
Other key absorptions include C-N stretching of the aromatic amine and the aliphatic morpholine, C-O-C stretching of the ether group in the morpholine ring, and the C-Cl stretching vibration.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Anilinium N-H | 2800 - 3200 (broad) | Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H (morpholine) | 2850 - 2960 | Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| N-H | 1500 - 1600 | Bend |
| Aromatic C-N | 1250 - 1335 | Stretch |
| Aliphatic C-N | 1020 - 1250 | Stretch |
| C-O-C (ether) | 1070 - 1150 | Stretch |
Note: The expected absorption ranges are based on general IR correlation tables and data for aromatic amines and morpholine derivatives. nih.govorgchemboulder.comnih.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool for assessing the purity of chemical compounds and for separating them from impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly powerful techniques for the analysis of aromatic amines like this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For substituted anilines, which are the parent class for this compound, reverse-phase (RP) HPLC is a common and effective methodology. sielc.comsielc.com These methods typically involve a non-polar stationary phase (like a C18 column) and a polar mobile phase.
The separation of related chloroanilines has been successfully demonstrated using various HPLC methods. For instance, a method developed for 3-chloroaniline and other related substances utilizes a Purospher® STAR RP-18 endcapped column. merckmillipore.com The mobile phase consists of a buffered acetonitrile-water mixture, which allows for the effective separation of isomers and related impurities. merckmillipore.com While specific methods for this compound are not widely published, methodologies for similar compounds provide a strong basis for method development. nih.govsielc.com For example, the analysis of 3-chloroaniline hydrochloride can be achieved with a mobile phase containing acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid to ensure good peak shape and resolution. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is often substituted for phosphoric acid. sielc.comsielc.com
A representative HPLC method for a related chloroaniline compound is detailed below:
| Parameter | Condition |
| Column | Purospher® STAR RP-18 endcapped (5µm) 250x4.6 mm merckmillipore.com |
| Mobile Phase | Buffered Acetonitrile:Water (30:70, v/v) with Triethylamine, pH 3.0 merckmillipore.com |
| Flow Rate | 1.0 mL/min merckmillipore.com |
| Detection | UV at 220 nm merckmillipore.com |
| Temperature | 25 °C merckmillipore.com |
| Injection Volume | 10 µL merckmillipore.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. sielc.comsielc.com These methods are particularly valuable for analyzing complex mixtures and detecting trace-level impurities.
In the context of analyzing morpholinoaniline derivatives, UPLC is employed to monitor degradation and identify related substances. For instance, the degradation of 4-morpholinoaniline in aqueous solutions was monitored using a UPLC system coupled with both UV and mass spectrometry detectors. ku.edu This setup provides not only quantitative data on the parent compound but also mass information for the identification of unknown degradation products. ku.edu The method utilized a sub-2 µm particle size column, which is characteristic of UPLC, to achieve rapid and efficient separation. ku.edu
A typical UPLC method for a related morpholinoaniline compound is summarized in the following table:
| Parameter | Condition |
| System | Waters Acquity UPLC H-Class ku.edu |
| Column | Waters BEH C18, 1.7 µm, 2.1x100 mm ku.edu |
| Mobile Phase | Gradient elution with water and acetonitrile (containing formic acid) ku.edu |
| Flow Rate | Not specified |
| Detection | PDA (UV) and QDa (Mass Spectrometry) ku.edu |
| Column Temperature | Not specified |
| Injection Volume | Not specified |
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy techniques, such as Raman spectroscopy, are powerful non-destructive methods used to probe the molecular structure and vibrational modes of a compound. They provide a unique chemical fingerprint and are sensitive to changes in chemical bonding and molecular environment.
Raman spectroscopy is a valuable analytical tool for monitoring the chemical stability and degradation of pharmaceutical compounds. researchgate.netnih.gov The technique is minimally invasive, requires little to no sample preparation, and is insensitive to water, making it suitable for in-situ and real-time monitoring. nih.gov When a molecule degrades, its chemical structure is altered, leading to changes in its vibrational modes. These changes are reflected in the Raman spectrum as shifts in peak positions, changes in peak intensities, or the appearance of new peaks. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
The foundational data obtained from an X-ray crystallography experiment includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal lattice). This information is essential for a complete structural refinement.
While the crystal structure of this compound has not been reported in the searched literature, data from structurally similar compounds illustrate the type of information obtained. For instance, the crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate, a related compound, has been determined. researchgate.net It crystallizes in the monoclinic system with the space group C2/c. researchgate.net Another example is 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, which was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com
The crystallographic data for 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate is presented below as an example: researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic researchgate.net |
| Space Group | C2/c researchgate.net |
| a | 27.228(5) Å researchgate.net |
| b | 11.380(2) Å researchgate.net |
| c | 9.3775(16) Å researchgate.net |
| α | 90° |
| β | 95.733(2)° researchgate.net |
| γ | 90° |
| Volume (V) | 2891.1(9) ų researchgate.net |
| Z | 8 researchgate.net |
This data provides a blueprint of the crystal lattice, forming the basis for solving the complete molecular structure and understanding intermolecular interactions within the solid state.
Molecular Conformation and Dihedral Angle Analysis
The molecular conformation of this compound is determined by the spatial arrangement of its three main components: the substituted aniline ring, the morpholine ring, and the hydrochloride moiety.
The morpholine ring is expected to adopt a stable chair conformation, which is the most common and lowest-energy conformation for such saturated six-membered heterocycles. In this arrangement, the C-O-C and C-N-C bond angles are close to the ideal tetrahedral angle, minimizing angular strain.
The aniline ring is planar. The key conformational parameter is the relative orientation of the morpholine ring with respect to the plane of the aniline ring. This is defined by one or more dihedral angles. A critical dihedral angle would be that which describes the twist around the C4-N(morpholine) bond. This angle is influenced by steric hindrance between the hydrogen atoms on the morpholine ring and the substituents on the aniline ring, as well as electronic effects.
In the hydrochloride salt, the primary amine group of the aniline moiety is protonated to form an anilinium ion (-NH3+). This protonation does not significantly alter the planarity of the benzene ring but does change its electronic properties and potential for intermolecular interactions.
Without experimental data, a table of specific dihedral angles cannot be populated. However, a table outlining the key angles for future analysis is presented below.
Table 1: Key Dihedral Angles for Conformational Analysis of 3-Chloro-4-morpholinoaniline (Note: Values are hypothetical pending experimental determination)
| Atoms Defining the Angle | Description | Expected Value Range |
|---|---|---|
| C3-C4-N(morpholine)-C(morpholine) | Defines the twist of the morpholine ring relative to the aniline ring plane. | Data Not Available |
| C5-C4-N(morpholine)-C(morpholine) | Also defines the twist of the morpholine ring relative to the aniline ring plane. | Data Not Available |
Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound would be governed by a network of intermolecular forces, with hydrogen bonds playing a dominant role due to the presence of the anilinium group and the chloride counter-ion.
Hydrogen Bonds: The primary and strongest hydrogen bonds are expected to be of the N-H···Cl type. The protonated anilinium group (-NH3+) acts as an excellent hydrogen bond donor, while the chloride anion (Cl-) is an effective acceptor. These strong charge-assisted hydrogen bonds would be a primary organizing force in the crystal lattice. Weaker hydrogen bonds, such as C-H···O (with the morpholine oxygen as the acceptor) and potentially C-H···Cl, could also contribute to the stability of the crystal structure. researchgate.net These interactions connect the cations and anions into a stable three-dimensional network.
Mechanistic Investigations of Morpholinoaniline Derivatives
Mechanistic studies on morpholinoaniline derivatives, particularly focusing on their electrochemical behavior and the role of the morpholine group, have elucidated the pathways through which these molecules react and transform.
The electrochemical oxidation of 4-morpholinoaniline (4-MA), a parent compound to 3-chloro-4-morpholinoaniline, has been investigated using techniques like cyclic voltammetry and controlled-potential coulometry. researchgate.net These studies reveal that the oxidation process is highly dependent on the pH of the solution. The initial step involves the transfer of electrons from the aniline moiety to form a reactive cation radical. nih.govmdpi.com
This is followed by the formation of a p-quinonediimine intermediate (1ox+ and 1Hox2+), which is generally unstable. researchgate.net The fate of this intermediate dictates the final products. The instability of the p-quinonediimine is influenced by its structure and the surrounding pH. researchgate.net
Under strongly acidic conditions, the diprotonated p-quinonediimine (1Hox2+) tends to undergo hydrolysis. researchgate.net In less acidic (intermediate) pH environments, the monoprotonated intermediate (1ox+) can react with the parent 4-MA molecule, leading to the formation of a trimer. researchgate.netresearchgate.net This trimerization highlights a pathway where the initially oxidized species acts as an electrophile, which is then attacked by a neutral, nucleophilic parent molecule. The proposed mechanism involves an ECE (Electron transfer-Chemical reaction-Electron transfer) process.
Table 1: Influence of pH on Electrochemical Oxidation Products of 4-Morpholinoaniline
| pH Condition | Key Intermediate | Predominant Reaction Pathway | Final Product(s) |
|---|---|---|---|
| Strong Acidic | Diprotonated p-quinonediimine (1Hox2+) | Hydrolysis | p-benzoquinone |
This table summarizes the findings from studies on the electrochemical oxidation of 4-morpholinoaniline, which serves as a model for its chloro-substituted derivative.
The morpholine moiety is not merely a passive substituent; it actively influences the reaction pathways of the aniline ring to which it is attached. Its role can be attributed to several key properties:
Electronic Effects : The nitrogen atom of the morpholine ring donates electron density into the aromatic ring through resonance, activating it towards electrophilic substitution. This electron-donating nature also stabilizes the cation radical intermediate formed during electrochemical oxidation.
Physicochemical Properties : The morpholine ring imparts favorable physicochemical properties, such as improved solubility and a balanced lipophilic-hydrophilic profile. researchgate.netresearchgate.net In reaction mechanisms, this can affect solvent interactions and the accessibility of catalytic sites.
Steric Hindrance : The bulk of the morpholine group can sterically hinder certain reaction positions on the aniline ring, thereby influencing regioselectivity in substitution reactions.
Inhibiting Dechlorination : In catalytic hydrogenation reactions, the morpholine group has been shown to act as an immobilized dechlorination inhibitor. mdpi.com It is believed that the C-O-C bond within the morpholine ring creates a repulsive effect that helps prevent the hydrogenolysis of the C-Cl bond, thereby enhancing the selectivity of the reduction of other functional groups. mdpi.com
The presence of the morpholine ring is a significant factor in drug design, often classified as a "privileged structure" for its ability to improve pharmacokinetic properties and provide potent interactions with biological targets. researchgate.netnih.gov
Catalytic Transformations Involving this compound
Catalytic methods are crucial for the synthesis and further functionalization of this compound. Key transformations include catalytic hydrogenation for its synthesis and cross-coupling reactions for creating more complex molecules.
The synthesis of chloroanilines, including 3-chloro-4-morpholinoaniline, often involves the catalytic hydrogenation of a corresponding chloronitroaromatic precursor. A primary challenge in this process is preventing the undesired side reaction of dehalogenation (hydrodechlorination), which would yield aniline by-products instead of the desired chloroaniline.
The mechanism for the selective hydrogenation of a nitro group in the presence of a chlorine substituent typically involves a supported noble metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). mdpi.comgoogle.comchemicalbook.comgoogle.com The reaction proceeds through the preferential adsorption of the nitro group onto the catalyst surface, followed by stepwise reduction via nitroso and hydroxylamine (B1172632) intermediates to the final amine. google.com
Selectivity is a critical issue. The hydrogenolysis of the carbon-halogen bond is enhanced by the presence of the newly formed electron-donating amino group on the aromatic ring. mdpi.com To circumvent this, modifiers are often added to the catalyst or the reaction medium. Studies on the hydrogenation of p-chloronitrobenzene have shown that modifying a Pd/γ-Al2O3 catalyst with morpholine can significantly enhance selectivity for p-chloroaniline, achieving up to 99.5%. mdpi.com The morpholine acts as an inhibitor for the dechlorination reaction, ensuring the preservation of the C-Cl bond. mdpi.com Metal oxides are also sometimes added to the catalyst to suppress dehalogenation.
Table 2: Catalyst Systems for Selective Hydrogenation of Chloronitrobenzenes
| Precursor | Catalyst System | Key Feature | Selectivity for Chloroaniline |
|---|---|---|---|
| p-Chloronitrobenzene | Morpholine-modified Pd/γ-Al2O3@ASMA | Morpholine acts as a dechlorination inhibitor | Up to 99.5% mdpi.com |
| 3,4-Dichloronitrobenzene | Pt/C with NaNO3 addition | Controlled accumulation of hydroxylamine intermediate | ~70% (inferred from reduced by-product) google.com |
This table illustrates various catalytic approaches to improve selectivity in the synthesis of chloroanilines, a process relevant to the production of 3-chloro-4-morpholinoaniline.
The chloro- and amino-substituents on the this compound scaffold make it a versatile substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. scielo.brmdpi-res.com The chlorine atom can participate in reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various alkyl, alkenyl, alkynyl, and aryl groups. researchgate.netresearchgate.net
Suzuki-Miyaura Coupling : This reaction would involve coupling the C-Cl bond of 3-chloro-4-morpholinoaniline with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond.
Sonogashira Coupling : This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to synthesize substituted alkynes. researchgate.net
Buchwald-Hartwig Amination : The amino group on the aniline can be used as a nucleophile to couple with other aryl halides, or the C-Cl bond could potentially react with other amines, although the latter is more challenging for aryl chlorides compared to bromides or iodides.
The synthetic utility of these reactions is immense, providing pathways to a wide array of complex derivatives from the relatively simple 3-chloro-4-morpholinoaniline starting material. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.gov
Studies on By-product Formation and Reaction Selectivity
In any multi-step synthesis or chemical transformation, understanding and controlling the formation of by-products is essential for ensuring product purity and maximizing yield. For reactions involving 3-chloro-4-morpholinoaniline and its precursors, several key areas of selectivity and by-product formation have been studied.
During the catalytic hydrogenation of chloronitroaromatics, the primary by-product of concern is the dehalogenated aniline. mdpi.comgoogle.com The formation of this by-product is influenced by the catalyst type, reaction temperature, hydrogen pressure, and the presence of inhibitors. mdpi.com Another potential issue is the accumulation of hydroxylamine intermediates, which can be thermally unstable and may lead to runaway reactions or disproportionation, affecting both safety and selectivity. google.com
In the context of cross-coupling reactions, by-product formation can arise from several pathways. For instance, in Suzuki reactions, homocoupling of the boronic acid reagent can occur. In reactions involving 3,4-disubstituted substrates, achieving regioselectivity can be challenging. Studies on the cross-coupling of 3,4-dichloro-1,2,5-thiadiazole (B139948) show that direct desymmetrization can lead to side-reactions and decomposition of the heterocyclic ring. researchgate.net Using a more reactive starting material, such as a 3-bromo-4-chloro derivative, can improve selectivity and minimize these unwanted pathways. researchgate.net Careful optimization of reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, is paramount to minimize the formation of such by-products and ensure high reaction selectivity.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These in silico methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, which in turn dictates its structure and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov This approach offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of moderate size like 3-Chloro-4-morpholinoaniline.
DFT calculations begin with geometry optimization to find the most stable three-dimensional arrangement of atoms—the structure with the lowest energy. From this optimized geometry, various molecular properties can be derived, including bond lengths, bond angles, and dihedral angles. For chloro-substituted anilines, DFT has been shown to accurately predict these parameters. researchgate.netresearchgate.net For instance, the C-N and N-H bond distances in aniline are calculated to be in close agreement with experimental values. researchgate.net
Furthermore, DFT is extensively used to predict vibrational spectra (Infrared and Raman). globalresearchonline.net By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often show excellent correlation with experimental data after applying a scaling factor to account for anharmonicity and basis set limitations. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as N-H stretching, C-Cl stretching, or ring deformations. nih.gov This detailed assignment is crucial for interpreting experimental spectra. researchgate.netresearchgate.net
To illustrate, the table below shows a representative comparison of experimental and DFT-calculated vibrational frequencies for a related compound, 4-chloro-2-bromoaniline, highlighting the accuracy of the B3LYP method.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) Scaled (cm⁻¹) | Assignment (PED %) |
|---|---|---|---|
| NH₂ asymmetric stretching | 3478 | 3481 | ν(NH₂) (100%) |
| NH₂ symmetric stretching | 3388 | 3385 | ν(NH₂) (100%) |
| C-H stretching | 3065 | 3068 | ν(CH) (98%) |
| NH₂ scissoring | 1620 | 1622 | δ(NH₂) (85%) |
| C-N stretching | 1288 | 1285 | ν(C-N) (55%) + δ(CH) (30%) |
| C-Cl stretching | 750 | 755 | ν(C-Cl) (60%) + Ring def. (25%) |
Data adapted from studies on 4-chloro-2-bromoaniline. This table is for illustrative purposes to demonstrate the application of DFT in vibrational analysis.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgtci-thaijo.org The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. wolfram.com
The color scheme typically follows a spectrum:
Red: Indicates regions of most negative electrostatic potential, rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms). These sites are susceptible to electrophilic attack.
Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient (e.g., hydrogen atoms attached to electronegative atoms). These sites are favorable for nucleophilic attack.
Green/Yellow: Represents areas of intermediate or near-zero potential.
For a molecule like 3-Chloro-4-morpholinoaniline, an MEP analysis would likely reveal negative potential (red/yellow) around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the aniline group, identifying them as primary sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amine group and potentially some on the aromatic ring would show positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net This visual mapping provides crucial insights into intermolecular interactions, including hydrogen bonding. chemrxiv.org
| Color Region | Electrostatic Potential | Electron Density | Predicted Reactivity |
|---|---|---|---|
| Red | Most Negative | High | Site for Electrophilic Attack |
| Orange/Yellow | Intermediate Negative | Moderate-High | Likely Site for Electrophilic Attack |
| Green | Near Zero | Neutral | Low Reactivity |
| Blue | Positive | Low | Site for Nucleophilic Attack |
Molecular Docking Studies for Ligand-Receptor Interactions (Applicable to Derivatives)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net This method is central to drug discovery for evaluating how a potential drug molecule might interact with a biological target. gyanvihar.org The process involves placing the ligand in the binding site of the receptor and calculating a "docking score" or binding energy, which estimates the binding affinity. gyanvihar.org
While specific docking studies on this compound are not widely published, extensive research has been conducted on its derivatives, particularly those containing the morpholine scaffold. mdpi.comnih.govresearchgate.net These studies demonstrate the utility of the morpholine ring as a key pharmacophore that can form crucial interactions within a receptor's active site. gyanvihar.org
In a typical docking study, a library of morpholinoaniline derivatives would be docked into the active site of a target protein. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. researchgate.net For example, the nitrogen and oxygen atoms of the morpholine ring are capable of acting as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. The docking scores help rank the derivatives, prioritizing the most promising candidates for synthesis and further biological testing. gyanvihar.orgmdpi.com
The table below presents hypothetical docking results for a series of morpholine derivatives against a protein target, illustrating how this data is typically presented.
| Compound Derivative | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative A | -74.55 | -8.5 | TYR237, SER144 (H-bonds) |
| Derivative B | -60.29 | -7.9 | PHE294 (π-π stacking) |
| Derivative C | -55.10 | -7.2 | LEU167 (hydrophobic) |
| Derivative D | -48.75 | -6.8 | GLY143 (H-bond) |
Data adapted from representative studies on morpholine derivatives for illustrative purposes. gyanvihar.org
In Silico Approaches for Reaction Mechanism Elucidation
Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway from reactants to products. This involves locating transition states and calculating activation energies, providing a deeper understanding than what is often possible through experiments alone.
The synthesis of 3-Chloro-4-morpholinoaniline likely involves a Nucleophilic Aromatic Substitution (SNAr) reaction, where the morpholine acts as a nucleophile, displacing a leaving group (such as a halogen) on a substituted benzene ring. pressbooks.pubnih.gov The SNAr mechanism generally proceeds through a two-step addition-elimination process, forming a high-energy intermediate known as a Meisenheimer complex. nih.gov
In silico studies, typically using DFT, can model this process by:
Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS gives the activation energy, which determines the reaction rate.
Characterizing the Intermediate: Confirming the stability and structure of the Meisenheimer complex.
Modeling Solvent Effects: Using implicit or explicit solvent models to understand how the solvent influences the reaction pathway and energetics, which is a critical factor in SNAr reactions. nih.govnih.gov
By mapping this energy profile, computational chemists can predict the feasibility of a proposed synthetic route and understand the electronic effects of substituents (like the chloro and amino groups) on the reaction rate. nih.govsemanticscholar.org
Prediction of Spectroscopic Parameters from Theoretical Models
In addition to vibrational spectra, theoretical models can predict other key spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govd-nb.info The prediction of NMR spectra is a powerful tool for structure verification and elucidation.
Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, are the standard for calculating NMR shielding tensors. nih.gov These tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
Theoretical calculations can predict both ¹H and ¹³C NMR chemical shifts. jmaterenvironsci.com The accuracy of these predictions has improved significantly, and when computed data is compared with experimental spectra, it can provide strong evidence for the proposed structure of a newly synthesized compound. researchgate.net Discrepancies between calculated and experimental shifts can point to incorrect structural assignments or reveal interesting electronic or conformational effects.
The table below provides an example of how theoretical and experimental NMR data for a related compound, p-chloroaniline, are compared.
| Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (GIAO/DFT) (ppm) |
|---|---|---|
| C1 (-NH₂) | 145.2 | 144.9 |
| C2/C6 | 116.3 | 116.8 |
| C3/C5 | 129.1 | 129.5 |
| C4 (-Cl) | 123.5 | 124.0 |
Data adapted from literature on p-chloroaniline for illustrative purposes. jmaterenvironsci.com
Role as Chemical Building Blocks in Complex Organic Synthesis
The reactivity of the primary amine and the electronic properties conferred by the chloro and morpholino substituents make this compound a valuable precursor in multi-step synthetic sequences.
While direct synthesis of pyrimidines and oxazines from this compound is not extensively detailed in the reviewed literature, its analogous structures, such as 3-fluoro-4-morpholinoaniline, are pivotal in creating complex heterocyclic systems. For instance, the synthesis of novel 1,2,3-triazole derivatives of the anticancer drug Gefitinib has been accomplished using a related aniline precursor, highlighting the utility of the substituted aniline scaffold in forming triazole rings through click chemistry. mdpi.com The aniline group provides a nucleophilic site for initiating reactions to form various heterocyclic rings, a fundamental strategy in medicinal chemistry. nih.govmdpi.combeilstein-journals.org
The utility of morpholinoaniline derivatives is most prominently documented in the synthesis of APIs and their analogues. pharmanoble.comarborpharmchem.com
Gefitinib Analogues: Although many syntheses of Gefitinib itself start from materials like 3-chloro-4-fluoroaniline or isovanillin, the core quinazoline (B50416) structure is built and later condensed with a substituted aniline. google.comnih.gov The development of novel Gefitinib analogues often involves modifying the aniline component, suggesting that 3-chloro-4-morpholinoaniline could serve as a key intermediate for creating new derivatives with potentially improved antitumor activities. nih.govresearchgate.net For example, 1,2,3-triazole derivatives of Gefitinib have been synthesized to explore new chemical space for anticancer agents. mdpi.com
Linezolid (B1675486) Analogues: The related compound, 3-fluoro-4-morpholinoaniline, is a well-established and crucial intermediate in the synthesis of the antibiotic Linezolid. derpharmachemica.comresearchgate.netgoogle.com The process typically involves N-alkylation of the aniline followed by cyclization to form the essential oxazolidinone ring found in Linezolid. orientjchem.orgasianpubs.org This established synthetic pathway underscores the importance of the morpholinoaniline scaffold as a foundational element for this class of antibiotics.
Rivaroxaban Synthesis: While many synthetic routes to the anticoagulant Rivaroxaban start from 4-(4-aminophenyl)morpholin-3-one (B139978), some efficient syntheses have been developed starting from 4-morpholinoaniline. researchgate.netresearchgate.netdoaj.orgmdpi.comgoogle.com These routes involve building the oxazolidinone core and subsequently oxidizing the morpholine ring to the morpholin-3-one (B89469) required for the final API structure. researchgate.net This late-stage oxidation strategy demonstrates the utility of morpholinoaniline derivatives as precursors to the more complex Rivaroxaban core.
Table 1: Role in API Synthesis This table is interactive and can be sorted by clicking on the column headers.
| API Analogue/Target | Role of (Chloro/Fluoro)-4-morpholinoaniline | Key Synthetic Step |
|---|---|---|
| Gefitinib Analogues | Precursor for substituted quinazoline derivatives | Condensation with a 4-chloroquinazoline (B184009) intermediate |
| Linezolid | Key intermediate for the oxazolidinone core | N-alkylation and cyclization to form the oxazolidinone ring derpharmachemica.comorientjchem.org |
| Rivaroxaban | Precursor to the 4-(4-aminophenyl)morpholin-3-one core | Building the oxazolidinone structure followed by late-stage oxidation of the morpholine ring researchgate.net |
Coordination Chemistry and Ligand Design
The nitrogen and oxygen atoms within the morpholino group, along with the aniline nitrogen, present potential coordination sites, making 3-chloro-4-morpholinoaniline and its derivatives interesting candidates for ligand design in coordination chemistry.
The morpholine moiety is a recognized framework in the design of ligands for metal complexes. mdpi.com The nitrogen atom of the morpholine ring can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate bond. Research into related morpholinoaniline compounds has shown their ability to form stable complexes with various transition metals. For example, Schiff base complexes of copper(II), cobalt(II), zinc(II), and vanadyl(IV) have been synthesized using 4-(4-aminophenyl)morpholine derivatives. ossila.com The study of such complexes is crucial for understanding the electronic and steric effects the ligand imparts on the metal center, which can influence catalytic activity, stability, and spectroscopic properties.
In ligand design, phosphines are a dominant class of ligands known for their strong σ-donor and tunable π-acceptor properties. umb.edulibretexts.org A comparative analysis between a morpholino-containing ligand and a phosphine-containing analogue would highlight fundamental differences in their electronic and steric profiles.
Electronic Properties: The morpholino group, coordinating through its nitrogen atom, is primarily a σ-donor. cardiff.ac.uk In contrast, phosphine (B1218219) ligands (PR₃) are strong σ-donors but also possess π-acceptor capabilities. libretexts.org This π-acidity arises from the interaction of the metal's d-orbitals with the σ* antibonding orbitals of the phosphorus-substituent bonds. libretexts.org This allows phosphine ligands to stabilize electron-rich, low-valent metal centers more effectively than a simple amine ligand like morpholine. The electronic nature of phosphine ligands can be finely tuned by altering the R groups, whereas the donor ability of the morpholine nitrogen is less variable. nih.govacs.org
Steric Properties: The steric bulk of phosphine ligands can be systematically modified over a wide range by changing the substituents on the phosphorus atom, a feature famously quantified by Tolman's cone angle. This tunability is critical in catalysis for controlling access to the metal center. libretexts.org The morpholine group has a fixed chair-like conformation, offering a more rigid and defined steric profile that is not easily altered.
This fundamental difference in electronic character means that morpholine-based ligands and phosphine-based ligands are generally suited for different roles in coordination chemistry and catalysis.
Table 2: Comparison of Ligand Properties This table is interactive and can be sorted by clicking on the column headers.
| Property | Morpholino Group (N-donor) | Phosphine Group (P-donor) |
|---|---|---|
| Primary Bonding | σ-donor | Strong σ-donor libretexts.org |
| π-Bonding | Negligible π-acceptor character | Tunable π-acceptor libretexts.org |
| Electronic Tunability | Limited | High (via substituent changes) nih.gov |
| Steric Tunability | Limited (rigid ring structure) | High (via substituent changes) libretexts.org |
Advanced Materials Applications
The application of this compound in advanced materials is an emerging area. Its structural analogue, 3-fluoro-4-morpholinoaniline, has been used to modify the surface of carbon nanodots. ossila.com This modification resulted in an improved photoluminescence quantum yield, making the materials suitable for color conversion applications in white light-emitting diodes (WLEDs). ossila.com The presence of the fluorinated morpholinoaniline on the surface of the nanodots helps tune their emission wavelength. This suggests that the unique electronic and structural characteristics of substituted morpholinoanilines could be harnessed for the development of novel optical and electronic materials.
Utilization in Carbon Nanodot Synthesis for Photonic Applications
The unique electronic and structural characteristics of this compound make it a valuable precursor in the synthesis of advanced nanomaterials, particularly carbon nanodots (C-dots). C-dots are a class of quasi-spherical, fluorescent carbon nanoparticles, typically under 10 nanometers in size, that have garnered significant attention for their applications in bioimaging, sensing, and optoelectronics. The properties of C-dots, such as their photoluminescence, can be tuned by modifying their surface chemistry.
While direct research on the use of this compound for C-dot synthesis is emerging, studies on analogous compounds provide strong evidence for its potential. For instance, the closely related compound, 3-fluoro-4-morpholinoaniline, has been successfully used to modify the surface of carbon nanodots. This surface functionalization plays a crucial role in tuning the emission wavelength of the C-dots and enhancing their photoluminescence quantum yield. ossila.com The introduction of the morpholinoaniline moiety to the C-dot surface can create new energy levels, leading to altered photoluminescent properties. postech.ac.krresearchgate.net
The synthesis of C-dots often involves hydrothermal or solvothermal methods where a carbon source is heated under pressure. mdpi.com In this context, this compound can serve as a nitrogen and carbon source, as well as a surface passivating agent. The presence of the chlorine atom and the morpholine group can influence the electronic properties and surface chemistry of the resulting C-dots, potentially leading to unique photonic characteristics.
Below is a table summarizing the potential impact of using substituted anilines like 3-Chloro-4-morpholinoaniline on the properties of carbon nanodots, based on findings from related compounds. ossila.compostech.ac.krresearchgate.net
| Precursor/Surface Modifier | Effect on Carbon Nanodots | Potential Photonic Application |
| Phenylenediamine | Improved photoluminescence quantum yield | White-light-emitting diodes |
| 3-Fluoro-4-morpholinoaniline | Tuning of emission wavelength | Color conversion films, bioimaging |
| Para-substituted anilines | Creation of new energy levels, long-wavelength photoluminescence | Light-emitting devices, sensors |
| 3-Chloro-4-morpholinoaniline (projected) | Potential for unique emission spectra and quantum yield due to the chloro-substituent | Advanced optical sensors, specialized bioimaging probes |
Derivatization for Tailored Material Properties
The chemical structure of this compound, featuring a primary aromatic amine and a morpholine ring, offers multiple sites for chemical modification. This versatility allows for its use as a building block in the synthesis of a wide range of organic molecules with tailored properties for applications in advanced materials chemistry.
One significant area of derivatization involves the synthesis of heterocyclic compounds. For example, the morpholinoaniline moiety is a key structural component in various biologically active molecules and functional materials. mdpi.com By reacting the primary amine of 3-Chloro-4-morpholinoaniline with other reagents, it is possible to construct more complex molecular architectures. For instance, it can be a precursor in the synthesis of substituted quinolines and azetidinones. mdpi.comresearchgate.net These classes of compounds are known for their applications in medicinal chemistry and as advanced materials.
The derivatization of 3-Chloro-4-morpholinoaniline can lead to the development of novel polymers and small molecules with specific electronic, optical, or thermal properties. The presence of the chlorine atom can influence the reactivity of the aromatic ring and the properties of the final material, for instance, by altering its solubility, thermal stability, or electronic characteristics.
Research on related halo-substituted anilines demonstrates their utility in creating materials with desirable properties. For example, the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide highlights how a chloro-aniline derivative can be a key intermediate in the production of complex molecules. nih.gov
The following table outlines potential derivatization reactions of 3-Chloro-4-morpholinoaniline and the resulting material properties.
| Derivatization Reaction | Resulting Compound Class | Potential Tailored Properties |
| Reaction with dicarboxylic acids or acid chlorides | Polyamides | High thermal stability, specific mechanical properties |
| Schiff base condensation with aldehydes | Schiff bases/Imines | Liquid crystalline properties, nonlinear optical activity |
| Cyclization reactions | Heterocyclic compounds (e.g., quinolines, benzimidazoles) | Specific biological activities, electroluminescent properties |
| Coupling reactions (e.g., Suzuki, Heck) | Biaryl compounds | Tunable electronic properties for organic electronics |
Through these and other synthetic transformations, this compound serves as a versatile platform for the design and synthesis of new materials with precisely controlled functionalities.
Development of More Sustainable and Atom-Economical Synthesis Methodologies
The traditional synthesis of aniline derivatives often involves multi-step processes that can be energy-intensive and generate significant chemical waste. Future research is increasingly focused on developing greener, more sustainable, and atom-economical methods for the synthesis of compounds like this compound.
Flow chemistry represents another significant trend in the sustainable synthesis of pharmaceutical intermediates. Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. For the synthesis of aniline derivatives, flow chemistry can be effectively coupled with catalytic reduction processes, allowing for efficient and scalable production.
The principles of atom economy , which emphasize the maximization of the incorporation of all materials used in the process into the final product, are also guiding the development of new synthetic routes. This involves designing synthetic pathways that minimize the formation of byproducts. Catalytic routes for aniline production, for example, demonstrate a significantly higher atom economy compared to older stoichiometric methods. Future research will likely focus on applying these principles to the specific synthesis of 3-Chloro-4-morpholinoaniline, potentially through novel catalytic C-N bond formation reactions or more efficient functionalization of aniline precursors.
Finally, electrocatalytic reduction of nitroarenes is emerging as a highly selective and sustainable alternative to conventional methods. This technique uses a redox mediator to reduce nitro compounds to anilines at room temperature in aqueous solutions, eliminating the need for harsh reagents and hydrogen gas. The high selectivity of this method is particularly beneficial for the synthesis of substituted anilines where other functional groups might be sensitive to traditional reduction conditions.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design and synthesis of pharmaceutical intermediates like this compound. These computational tools can significantly accelerate the discovery and development process by predicting molecular properties, optimizing synthetic routes, and even designing novel compounds with desired characteristics.
In the realm of compound design , ML models can be trained on vast datasets of chemical structures and their associated biological activities to predict the potential efficacy and safety of new molecules. For morpholinoaniline derivatives, AI can be employed to design novel analogs with improved properties, such as enhanced target binding or better pharmacokinetic profiles. Computational tools can perform in silico screening of virtual libraries of compounds, prioritizing those with the highest probability of success for synthesis and experimental testing.
Furthermore, AI is being developed to predict optimal reaction conditions . By analyzing historical reaction data, ML algorithms can suggest the most suitable catalysts, solvents, temperatures, and other parameters to maximize the yield and purity of a desired product. This can significantly reduce the amount of time and resources spent on empirical optimization in the laboratory.
The use of ML in predicting the synthesizability of novel compounds is also a critical emerging trend. By evaluating the complexity of a molecule and the feasibility of its proposed synthetic route, these models can help researchers focus their efforts on compounds that are more likely to be successfully synthesized. This is particularly valuable in the early stages of drug discovery, where large numbers of virtual compounds are often considered.
The table below summarizes the potential applications of AI and Machine Learning in the context of this compound.
| Application Area | Specific Task | Potential Impact |
| Compound Design | De novo design of morpholinoaniline analogs | Generation of novel drug candidates with improved properties. |
| Virtual screening of compound libraries | Prioritization of promising molecules for synthesis. | |
| Retrosynthesis | Prediction of efficient synthetic pathways | Discovery of more sustainable and cost-effective manufacturing routes. |
| Identification of novel synthetic strategies | Expansion of the synthetic chemist's toolkit. | |
| Reaction Prediction | Optimization of reaction conditions (catalyst, solvent, temperature) | Increased reaction yields and purity, reduced development time. |
| Prediction of reaction outcomes and byproducts | Improved understanding and control of chemical reactions. |
Exploration of Novel Applications in Interdisciplinary Fields (e.g., Sensing, Catalysis)
While this compound is primarily recognized as a pharmaceutical intermediate, its unique chemical structure suggests potential for applications in other interdisciplinary fields, particularly in the development of novel sensors and catalysts.
In the area of chemical sensing , aniline and its derivatives have been investigated for their ability to act as responsive materials. Polyaniline-based materials, for instance, have been utilized in the fabrication of chemiresistive gas sensors due to changes in their electrical conductivity upon exposure to certain analytes. The morpholino group, with its electron-donating nitrogen and oxygen atoms, could potentially enhance the sensitivity and selectivity of such sensors. Future research could explore the incorporation of 3-Chloro-4-morpholinoaniline into polymer films or onto the surface of nanomaterials to create sensors for the detection of various chemical species. Computational design methods are increasingly being used to predict the sensing properties of novel materials, which could accelerate the discovery of new applications for this compound.
The field of catalysis also presents opportunities for novel applications. The nitrogen atoms in the aniline and morpholine moieties can act as coordination sites for metal ions, suggesting that 3-Chloro-4-morpholinoaniline could serve as a ligand for the development of new metal-based catalysts. The electronic properties of the substituted aniline ring can be tuned to influence the catalytic activity of the metal center. For example, aniline derivatives have been explored in the context of electrocatalytic oxidation processes. Furthermore, the morpholine substituent could play a role in modulating the solubility and stability of a catalyst in different reaction media. Research into the catalytic properties of metal complexes incorporating 3-Chloro-4-morpholinoaniline could lead to the development of new catalysts for a variety of organic transformations.
The table below outlines potential interdisciplinary applications for this compound.
| Field | Potential Application | Rationale |
| Sensing | Chemiresistive gas sensors | The aniline moiety can be part of a conductive polymer, and the morpholino group could enhance analyte interactions. |
| Fluorescent probes | The aromatic system could be modified to exhibit fluorescence changes upon binding to a target molecule. | |
| Catalysis | Ligand for homogeneous catalysis | The nitrogen atoms can coordinate with metal centers to form catalytically active complexes. |
| Precursor for heterogeneous catalysts | The compound could be immobilized on a solid support to create a recyclable catalyst. | |
| Electrocatalysis | The aniline derivative could participate in or mediate electron transfer processes in electrochemical reactions. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-4-morpholinoaniline hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) between 3-chloro-4-fluoroaniline and morpholine under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS efficiency due to their ability to stabilize intermediates .
- Temperature control : Reactions are often conducted at 80–100°C to balance reaction rate and side-product formation .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC can track reaction progress .
Q. How can structural characterization of this compound be performed to confirm its molecular identity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR verify aromatic proton environments and morpholino group integration. For example, the morpholino methylene protons appear as a triplet at δ 3.6–3.8 ppm .
- X-ray Crystallography : Resolves bond angles and confirms the hydrochloride salt formation via Cl⁻ counterion coordination .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 231.06 (free base) and 267.52 (hydrochloride) .
Q. What methods are recommended for assessing the purity of this compound in academic research?
- Purity Assessment :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Retention time (~8.2 min) and peak symmetry indicate purity .
- Elemental Analysis : Match experimental C, H, N, and Cl content to theoretical values (e.g., C: 47.2%, H: 5.3%, N: 10.5%, Cl: 20.1%) .
- Karl Fischer Titration : Quantifies residual moisture (<0.5% w/w) to ensure stability during storage .
Advanced Research Questions
Q. What reaction mechanisms govern the substitution of the morpholino group in this compound under acidic or basic conditions?
- Mechanistic Insights :
- Acidic Conditions : Protonation of the morpholino nitrogen increases electron density on the aromatic ring, favoring electrophilic substitution at the para position. Kinetic studies using stopped-flow spectroscopy can monitor intermediate formation .
- Basic Conditions : Deprotonation of the aniline NH₂ group enhances nucleophilicity, potentially leading to dimerization or cross-coupling byproducts. Computational DFT models (e.g., Gaussian 16) predict activation energies for competing pathways .
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
- Computational Strategies :
- DFT Calculations : B3LYP/6-31G(d) level simulations reveal HOMO-LUMO gaps (~4.2 eV), indicating moderate electrophilicity. Partial charges on the chloro and morpholino groups guide reactivity predictions .
- Molecular Docking : Dock the compound into enzyme active sites (e.g., cytochrome P450) to predict metabolic stability or inhibitory activity. AutoDock Vina or Schrödinger Suite are recommended for such studies .
Q. What strategies resolve contradictions in reported biological activity data for 3-chloro-4-morpholinoaniline derivatives?
- Data Reconciliation :
- Dose-Response Curves : Re-evaluate IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to account for cell-type-specific metabolism .
- Structural Analogues : Compare activity of derivatives (e.g., 3-fluoro or 4-methyl variants) to isolate the morpholino group’s contribution .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL .
Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?
- Stability Studies :
- Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~220°C, with HCl loss occurring first .
- pH-Dependent Solubility : The compound is highly soluble in acidic buffers (pH < 3) but precipitates at neutral pH, necessitating formulation studies for in vivo applications .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC for hydrolytic byproducts (e.g., 4-morpholinoaniline) .
Methodological Tables
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
